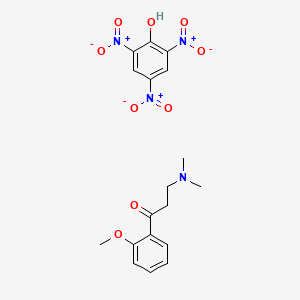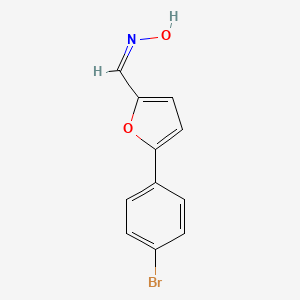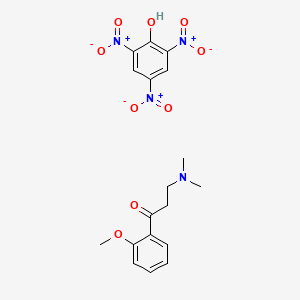
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The picrate form of this compound indicates that it is a salt or ester of picric acid, which is often used in chemical analysis and synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate typically involves the reaction of 2-methoxyphenylacetonitrile with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The resulting product is then treated with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1-(2-hydroxyphenyl)-1-propanone
- 3-(Dimethylamino)-1-(2-chlorophenyl)-1-propanone
- 3-(Dimethylamino)-1-(2-nitrophenyl)-1-propanone
Uniqueness
3-(Dimethylamino)-1-(2-methoxyphenyl)-1-propanone picrate is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as hydroxy, chloro, or nitro groups. The presence of the picrate form also enhances its stability and solubility, making it suitable for various applications.
Propiedades
Número CAS |
853355-95-0 |
|---|---|
Fórmula molecular |
C18H20N4O9 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(2-methoxyphenyl)propan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H17NO2.C6H3N3O7/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8-9H2,1-3H3;1-2,10H |
Clave InChI |
MXFMBXJAKDADJU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC=CC=C1OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)



![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)

![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)
![[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11961813.png)


![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)
![methyl 4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11961840.png)
![(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide](/img/structure/B11961846.png)
